molecular formula C7H14N2 B079534 1-Cyclopropylpiperazine CAS No. 20327-23-5

1-Cyclopropylpiperazine

Cat. No. B079534
CAS RN: 20327-23-5
M. Wt: 126.2 g/mol
InChI Key: HNZJIWIXRPBFAN-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

1-Cyclopropylpiperazine dihydrochloride (1.493 g, 7.5 mmol) was dissolved in water (5.00 mL) and methanol (5.00 mL) and converted to its freebase by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 3.5M ammonia in methanol and pure fractions were evaporated to dryness to afford 1-cyclopropylpiperazine (0.796 g, 84%) as an oil.
Quantity
1.493 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH:3]1([N:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4]1.CO>O>[CH:3]1([N:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.493 g
Type
reactant
Smiles
Cl.Cl.C1(CC1)N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.796 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.